molecular formula C21H21N3O5 B4209130 2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid

2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid

Cat. No.: B4209130
M. Wt: 395.4 g/mol
InChI Key: PSVPOAYZPWKGDM-UHFFFAOYSA-N
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Description

2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid is a compound that belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This structural motif is known for its stability, bioavailability, and significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The compound can also be synthesized through Mannich-type organocatalytic reactions, which involve the use of glyoxylate imines and various organocatalysts .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound would depend on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to inhibit various enzymes and proteins, which can lead to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid is unique due to its specific structural modifications, which enhance its stability and biological activity. The presence of the benzonitrile and oxalate groups further distinguishes it from other benzimidazole derivatives, providing it with unique chemical and biological properties .

Properties

IUPAC Name

2-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O.C2H2O4/c1-14-10-17-18(11-15(14)2)22(13-21-17)8-5-9-23-19-7-4-3-6-16(19)12-20;3-1(4)2(5)6/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPOAYZPWKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=CC=C3C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Reactant of Route 2
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Reactant of Route 3
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Reactant of Route 4
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid
Reactant of Route 6
2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]benzonitrile;oxalic acid

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